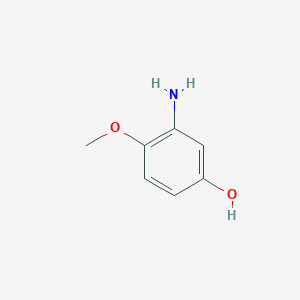

3-Amino-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHXMOKYXTEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605714 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29644-12-0 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Aminophenol and Methoxy Substituted Phenol Research

The scientific journey into the world of substituted phenols is a rich narrative that laid the groundwork for the study of specific isomers like 3-Amino-4-methoxyphenol. The investigation of aminophenols and methoxy-substituted phenols has been driven by their industrial utility and their presence in natural products.

Aminophenols, as a class of compounds, have been significant in the chemical industry for over a century. taylorandfrancis.com The isomers o- and p-aminophenol are particularly well-known, primarily as intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.orgwikipedia.org For instance, p-aminophenol is a crucial precursor in the industrial production of the widely used analgesic and antipyretic drug, paracetamol. wikipedia.orgarxiv.org The synthesis of aminophenols has historically involved the reduction of the corresponding nitrophenols. wikipedia.orgwikipedia.org Early methods involved reduction using iron, while later industrial processes have employed catalytic hydrogenation. taylorandfrancis.comwikipedia.orgwikipedia.org The utility of aminophenols extends to their use as developers in black-and-white photography and as precursors for metal-complex dyes. wikipedia.orgwikipedia.org

The study of methoxy-substituted phenols also has a long history, intertwined with the chemistry of natural products, particularly lignin, a complex polymer abundant in wood. acs.orgacs.org Methoxyphenols are key structural units within lignin, and research into their reactivity has been crucial for understanding biomass conversion and developing new applications for lignin-derived chemicals. acs.orgacs.org Early research focused on understanding the impact of the methoxy (B1213986) group on the chemical properties of the phenol (B47542) ring. Studies have explored the effect of methoxy substitution on the O-H bond dissociation enthalpy, which is a key parameter in determining the antioxidant activity of phenols. acs.org Furthermore, the reactivity of methoxy-substituted phenoxyl radicals has been a subject of investigation, particularly in the context of photoyellowing of paper and other materials. cdnsciencepub.com The development of synthetic methods, such as the Ullmann condensation in the early 1900s, provided pathways to more complex phenol derivatives, including those with aryloxy linkages. mdpi.com

Significance of 3 Amino 4 Methoxyphenol As a Molecular Scaffold

A molecular scaffold is a core structure upon which a variety of chemical modifications can be made to create a library of related compounds. 3-Amino-4-methoxyphenol, with its strategically placed amino, hydroxyl, and methoxy (B1213986) groups, is an excellent example of such a scaffold, providing multiple points for chemical derivatization.

This compound serves as a critical building block in the synthesis of a range of more complex molecules with tailored properties. smolecule.comcymitquimica.com In materials science, it is used in the production of m-aryloxy phenols. These are synthesized through methods like nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. smolecule.com The resulting m-aryloxy phenols can enhance the thermal stability and flame resistance of plastics, adhesives, and coatings. smolecule.com

In the realm of synthetic organic chemistry, this compound is a precursor for creating complex organic molecules, including bioactive natural products. smolecule.com Its structure allows for various synthetic strategies, such as hydroxylation and electrophilic aromatic substitutions, to introduce additional functional groups that impart specific biological activities to the final products. smolecule.com This has led to the synthesis of m-aryloxy phenols with potential anti-tumor and anti-inflammatory properties. smolecule.com

The compound's utility also extends to the development of antimicrobial agents. smolecule.com It is used as a starting material for the synthesis of trisazo dyes, which have shown antimicrobial activity in microbiological assays. smolecule.com The synthesis involves the coupling of diazonium ions with other phenolic compounds. smolecule.com

Current Research Landscape and Emerging Scientific Interest

Synthesis of Schiff Bases Derived from this compound and Related Aminophenols

Schiff bases, characterized by the azomethine (-C=N-) functional group, are significant compounds in coordination chemistry and are known for their biological activities. mahendrapublications.com They are typically formed through the condensation of primary amines with carbonyl compounds. mahendrapublications.com

The synthesis of Schiff bases involves the reaction of a primary amine with an aldehyde or a ketone. mahendrapublications.comoxfordsciencetrove.com This reversible reaction proceeds through nucleophilic addition followed by dehydration. oxfordsciencetrove.com For instance, 3-aminophenol can be condensed with 2-hydroxy-3-methoxybenzaldehyde (B140153) in ethanol (B145695) under reflux conditions to yield a Schiff base. scispace.com The resulting Schiff base can then act as a ligand to form metal complexes. scispace.com Similarly, other aminophenols and their derivatives can undergo condensation with various aldehydes and ketones to form a wide array of Schiff bases. scispace.comhilarispublisher.comresearchgate.net The reaction conditions, such as the use of catalysts or alternative energy sources like ultrasound, can influence the reaction time and yield. researchgate.net

For example, the condensation of 2-amino-5-nitrothiazole (B118965) and 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) with 5-hydroxy-2-methoxybenzaldehyde (B1581619) in methanol (B129727) results in the formation of imino-4-methoxyphenol thiazole (B1198619) derived Schiff bases. hilarispublisher.comresearchgate.net Another example is the synthesis of secondary amines through the reduction of Schiff bases formed from the condensation of primary amines like p-anisidine (B42471) and aniline (B41778) with aldehydes such as 4-(dimethylamino)benzaldehyde (B131446) and 3-hydroxy-4-methoxybenzaldehyde. mdpi.com

Table 1: Examples of Schiff Base Synthesis from Aminophenol Derivatives

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

|---|---|---|---|

| 3-Aminophenol | 2-Hydroxy-3-methoxybenzaldehyde | (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol | scispace.com |

| 2-Amino-5-nitrothiazole | 5-Hydroxy-2-methoxybenzaldehyde | 3-((5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol | hilarispublisher.comresearchgate.net |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | 5-Hydroxy-2-methoxybenzaldehyde | 3-((5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol | hilarispublisher.comresearchgate.net |

| p-Anisidine | 4-(Dimethylamino)benzaldehyde | Intermediate Schiff base, reduced to 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | mdpi.com |

| Aniline | 3-Hydroxy-4-methoxybenzaldehyde | Intermediate Schiff base, reduced to 2-methoxy-5-((phenylamino)methyl)phenol | mdpi.com |

The formation of Schiff bases provides a versatile platform for structural diversification. The wide variety of commercially available aldehydes and ketones allows for the synthesis of a large library of Schiff base derivatives from a single aminophenol precursor. researchgate.net This structural diversity is crucial for tuning the electronic and steric properties of the resulting compounds, which is particularly important in the development of metal complexes with specific catalytic or biological activities. scispace.com

Furthermore, the imine bond in Schiff bases can be readily reduced to form stable secondary amines, adding another layer of structural diversity. mdpi.com The incorporation of different heterocyclic rings, such as thiazole or triazole, into the Schiff base structure can also significantly influence the compound's properties. hilarispublisher.comresearchgate.netresearchgate.net This strategy has been employed to synthesize Schiff bases with potential applications as antimicrobial agents. hilarispublisher.comresearchgate.net

Azo Dye and Pigment Synthesis Involving this compound Derivatives

Azo compounds, containing the characteristic -N=N- azo group, are a major class of synthetic dyes and pigments. scispace.com The synthesis of these compounds often involves the reaction of a diazonium salt with a coupling component.

The synthesis of azo dyes typically begins with the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. mdpi.comuomustansiriyah.edu.iq This diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative. scispace.commdpi.comuomustansiriyah.edu.iq

For instance, this compound can act as a coupler component. google.com In a typical reaction, an aromatic amine is diazotized and then coupled with a phenol derivative. For example, sulfamethoxazole (B1682508) can be diazotized and then coupled with 4-methoxyphenol (B1676288) in an alkaline medium to produce an azo dye. uomustansiriyah.edu.iq Similarly, 3-aminobenzoic acid derivatives can be diazotized and coupled with eugenol (B1671780) (4-allyl-2-methoxyphenol) to synthesize azo dyes. mdpi.com The pH of the coupling reaction is a critical parameter that influences the final product. nih.gov

Table 2: Examples of Azo Dye Synthesis

| Diazonium Salt Source | Coupling Component | Resulting Azo Dye | Reference |

|---|---|---|---|

| Sulfamethoxazole | 4-Methoxyphenol | 4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | uomustansiriyah.edu.iq |

| 3-Aminobenzoic acid | Eugenol (4-allyl-2-methoxyphenol) | 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzoic acid | mdpi.com |

| 3-Amino-4H-thieno[3,4-c] googleapis.combenzopyran-4-one | 2-tert-butyl-4-methoxyphenol | Trisazo dye | nih.gov |

| 5-Amino-N-(4-chlorophenyl)-4-cyano-2-methylthiophene-3-carboxamide | 4-Methoxyphenol | N-(4-chlorophenyl)-4-cyano-5-[(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3-carboxamide | researchgate.net |

Polyazo dyes contain more than one azo group in their molecular structure. The synthesis of such compounds can lead to dyes with different and potentially enhanced properties. It has been suggested that increasing the number of azo groups in a compound can lead to a gradual inhibition of biodegradation. researchgate.net

The design of polyazo structures can be achieved by using starting materials that already contain an azo group or by performing multiple diazotization and coupling steps. For example, a trisazo dye has been synthesized by coupling the diazonium ion of 3-amino-4H-thieno[3,4-c] googleapis.combenzopyran-4-one with 2-tert-butyl-4-methoxyphenol. nih.govresearchgate.net

Formation of Amide and Anilide Derivatives (e.g., 3-amino-4-methoxyacetanilide)

Amide and anilide derivatives of this compound are important intermediates, particularly in the synthesis of disperse dyes. google.com

The synthesis of 3-amino-4-methoxyacetanilide can be achieved through various routes. One method involves the reduction of 3-nitro-4-methoxyacetanilide. google.comgoogle.com This reduction can be carried out using methods such as catalytic hydrogenation with Raney nickel as a catalyst or by using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride. google.comgoogle.com Another approach starts from 2,4-dinitrochlorobenzene, which is converted to 3-amino-4-methoxyacetanilide in a multi-step process. googleapis.com This process can be adapted to produce other anilide derivatives by substituting the acylating agent. For example, using benzoyl chloride instead of acetic anhydride (B1165640) leads to the formation of 3-amino-4-methoxybenzanilide (B94723). googleapis.com Similarly, 3-amino-4-methoxypropionanilide can be synthesized using propionic anhydride. googleapis.com The synthesis of 3-amino-4-methoxybenzanilide can also be achieved from 3-nitro-4-chlorobenzoic acid and aniline through a multi-step process. google.com

Table 3: Synthesis of Amide and Anilide Derivatives

| Starting Material | Key Reagents/Steps | Product | Reference |

|---|---|---|---|

| 3-Nitro-4-methoxyacetanilide | Catalytic hydrogenation (Raney nickel) | 3-Amino-4-methoxyacetanilide | google.com |

| 3-Nitro-4-methoxyacetanilide | Hydrazine hydrate, FeCl3·6H2O | 3-Amino-4-methoxyacetanilide | google.com |

| 2,4-Dinitrochlorobenzene | Methanol/NaOH, reduction, acetylation | 3-Amino-4-methoxyacetanilide | googleapis.com |

| 2,4-Dinitrochlorobenzene | Methanol/NaOH, reduction, benzoylation | 3-Amino-4-methoxybenzanilide | googleapis.com |

| 3-Nitro-4-chlorobenzoic acid | Aniline, thionyl chloride; methanol, potassium hydroxide, hydrazine hydrate | 3-Amino-4-methoxybenzanilide | google.com |

Other Functional Group Modifications of this compound

Beyond reactions involving the amino group, the phenolic hydroxyl and methoxy (B1213986) groups of this compound offer additional avenues for chemical modification. These transformations are crucial for fine-tuning the molecule's properties for specific applications.

The phenolic hydroxyl group is a key site for derivatization, primarily through etherification and esterification reactions. These modifications can alter the solubility, reactivity, and biological activity of the resulting compounds.

Etherification: The formation of an ether linkage at the phenolic hydroxyl group is a common strategy. For instance, this compound can be reacted with alkyl halides or other electrophiles under basic conditions to yield the corresponding ethers. An example includes the synthesis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate, which is formed through the reaction of this compound with methyl acetate (B1210297) in the presence of an acid catalyst. smolecule.com This derivative serves as a precursor for more complex molecules. smolecule.com

Esterification: The phenolic hydroxyl group can also undergo esterification to form various esters. This is often achieved by reacting this compound with acyl chlorides or acid anhydrides. These ester derivatives are valuable intermediates in organic synthesis. For example, the phenolic group can be esterified, and this transformation is significant in the synthesis of various organic compounds. smolecule.com

Sulfonation: The phenolic hydroxyl group can also be a site for sulfonation. Reacting this compound with sulfonating agents like chlorosulfonic acid can introduce a sulfonyl group, leading to compounds such as Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-.

A summary of representative reactions at the phenolic hydroxyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product Example | Significance |

| Etherification | Methyl acetate, Acid catalyst | Methyl 2-(3-amino-4-methoxyphenoxy)acetate | Precursor for complex molecules smolecule.com |

| Esterification | Acyl chlorides, Acid anhydrides | Various phenyl esters | Intermediates in organic synthesis smolecule.com |

| Sulfonation | Chlorosulfonic acid | Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | Production of specialty chemicals |

The methoxy group (-OCH3) on the aromatic ring can also be a target for chemical modification, most notably through demethylation.

Enzymatic demethylation presents a milder alternative to harsh chemical methods. researchgate.net For instance, cytochrome P450 enzymes have been shown to selectively demethylate methoxy-substituted benzene (B151609) derivatives under mild conditions. uq.edu.au This biocatalytic approach is valuable when other sensitive functional groups are present in the molecule. researchgate.netuq.edu.au

The table below summarizes the key transformation involving the methoxy group.

| Reaction Type | Reagent(s)/Catalyst | Product Type | Significance |

| Chemical Demethylation | Boron tribromide (BBr3), Hydrogen bromide (HBr) | Dihydroxylated aminophenol | Synthesis of m-aryloxy phenols for polymers smolecule.commdpi.com |

| Enzymatic Demethylation | Cytochrome P450 enzymes | Dihydroxylated aminophenol | Mild and selective transformation researchgate.netuq.edu.au |

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the different types of hydrogen and carbon atoms in a molecule, respectively.

In the ¹H NMR spectrum of 3-Amino-4-methoxyphenol, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts of the protons are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, as well as the hydroxyl (-OH) group. The aromatic protons typically appear as multiplets in the downfield region, a consequence of spin-spin coupling with neighboring protons. The methoxy group protons characteristically present as a sharp singlet, while the protons of the amino and hydroxyl groups often appear as broad singlets due to chemical exchange and hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are spread over a wide range, with carbons attached to electronegative oxygen and nitrogen atoms resonating further downfield. The carbon of the methoxy group appears in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.0 - 7.0 |

| ¹H | Methoxy (-OCH₃) | ~3.7 |

| ¹H | Amino (-NH₂) | Broad, variable |

| ¹H | Hydroxyl (-OH) | Broad, variable |

| ¹³C | Aromatic (C-Ar) | 100 - 150 |

| ¹³C | Methoxy (-OCH₃) | ~55 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

For derivatives of this compound, such as Schiff bases, the formation of the imine (-CH=N-) bond introduces a new signal in the ¹H NMR spectrum, typically in the range of 8-9 ppm. The chemical shifts of the aromatic protons are also altered depending on the nature of the substituent. For instance, in a Schiff base derivative formed with 2-amino-5-nitrothiazole (B118965), the imine proton appears at 8.43 ppm, and the methoxy protons are observed at 3.51 ppm in DMSO-d₆. researchgate.nethilarispublisher.com

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In this compound, COSY would show correlations between adjacent aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as correlations between aromatic protons and neighboring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-O, and C-N functional groups.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Amino (N-H) | Stretching | 3300 - 3500 (two bands) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H in -OCH₃) | Stretching | 2850 - 2960 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Amino (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Phenolic (C-O) | Stretching | 1200 - 1260 |

| Methoxy (C-O) | Asymmetric Stretching | 1200 - 1275 |

| Methoxy (C-O) | Symmetric Stretching | 1000 - 1075 |

In derivatives, the vibrational frequencies can shift. For instance, in a Schiff base derivative, the C=N (imine) stretching vibration typically appears in the region of 1600-1650 cm⁻¹. The FT-IR spectrum of a Schiff base derived from 2-Hydroxy-5-methoxy benzaldehyde (B42025) showed a strong absorption around 1621 cm⁻¹ attributed to the azomethine (C=N) group.

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

Specific Raman spectroscopic data for this compound is not widely reported. However, for a related compound, 3'-Amino-4'-methoxyacetophenone, a Raman spectrum is available, suggesting that this technique can provide valuable structural information. spectrabase.com The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring vibrations and the various functional groups, which would complement the information obtained from FT-IR spectroscopy.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of light.

The UV-Visible absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the amino, hydroxyl, and methoxy substituents, which are all auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609).

For derivatives of this compound, the electronic absorption properties are often altered. For example, the UV-Visible absorption spectra of Schiff bases derived from imino-4-methoxyphenol thiazole (B1198619) show multiple absorption bands in the UV region. researchgate.nethilarispublisher.com Studies on other methoxyphenol derivatives have also demonstrated how changes in substitution patterns and solvent polarity can influence the UV-Vis absorption spectra. beilstein-journals.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While not all molecules fluoresce, those with rigid, conjugated systems often do. The fluorescence properties of this compound are not well-documented. However, coumarin (B35378) derivatives, which can be synthesized from methoxyphenols, are well-known fluorophores. uminho.pt The study of the emission spectra of this compound and its derivatives could provide valuable information about their excited state properties and potential applications as fluorescent probes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) functional groups, all of which are powerful auxochromes, influences the position and intensity of these absorption bands. These electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted benzene.

In derivatives, the electronic properties are further modulated. For instance, the UV-Vis spectrum of a trisazo dye derivative incorporating a methoxyphenol moiety shows multiple strong absorption bands between 215 nm and 381 nm, attributed to π → π* transitions of the benzenoid system and n → π* transitions of the azo groups. nih.gov Similarly, studies on other derivatives like 3'-Amino-4'-methoxyacetophenone confirm the utility of UV-Vis spectroscopy in characterizing the electronic structure. spectrabase.com The absorption spectra of related compounds often exhibit bands corresponding to π–π* and n–π* electron transitions, which can be influenced by solvent polarity. beilstein-journals.org

Table 1: UV-Vis Absorption Data for Related Phenolic Compounds

| Compound/Derivative Class | Wavelength (λmax) | Transition Type | Reference |

|---|---|---|---|

| Trisazo Dye Derivative | 215 nm, 240 nm | π → π* (Benzenoid) | nih.gov |

| Trisazo Dye Derivative | 268 nm, 325.5 nm | n → π* (-N=N-) | nih.gov |

| Carbazole Derivatives | 260-300 nm | π → π* | beilstein-journals.org |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides valuable information about a molecule's photophysical properties upon absorption of light. Aromatic compounds containing electron-donating groups, such as the amino and methoxy groups in this compound, often exhibit fluorescence. Key properties that can be determined include the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the Stokes shift, which is the difference between the absorption and emission maxima.

The fluorescence characteristics are highly sensitive to the molecular structure and the local environment. For example, in related fluorescent molecules, structural modifications that constrain bond rotation can lead to a significant increase in the fluorescence quantum yield. gla.ac.uk Furthermore, the polarity of the solvent can induce shifts in the fluorescence emission spectrum; an increase in solvent polarity often leads to a redshift of the emission maximum in compounds with charge-transfer character. beilstein-journals.org While many fluorescent probes suffer from low quantum yields, targeted synthesis of derivatives can enhance these properties. researchgate.net The photophysical properties of Schiff base derivatives have also been investigated using fluorescence spectroscopy in solvents like methanol (B129727). rsc.org

Table 2: Key Concepts in Fluorescence Spectroscopy

| Property | Description | Significance |

|---|---|---|

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of fluorescence. Higher values are desirable for imaging probes. gla.ac.uk |

| Stokes Shift | The energy difference (in wavelength or frequency) between the positions of the band maxima of the absorption and emission spectra. | A large Stokes shift is beneficial for minimizing self-absorption and improving detection sensitivity. |

| Solvatochromism | The shift in the position of spectral bands (absorption or emission) with a change in solvent polarity. | Provides insight into the change in dipole moment of the molecule between the ground and excited states. beilstein-journals.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry provides an exact mass of 139.063328530 Da, corresponding to the molecular formula C₇H₉NO₂. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion and its characteristic fragment ions. Analysis of related derivatives provides a model for the expected fragmentation pattern of this compound. For example, the mass spectrum of Methyl 2-(3-amino-4-methoxyphenoxy)acetate shows a molecular ion peak [M+H]⁺ and key fragments resulting from the loss of the acetate (B1210297) methyl ester portion and the methoxy group. smolecule.com Based on its structure, the fragmentation of this compound would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 124.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the aromatic ring structure.

The relative intensities of the molecular ion and fragment peaks in the mass spectrum provide a unique fingerprint for structural confirmation. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 139 | [M]⁺ | - |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 111 | [M - CO]⁺ | CO |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry

The molecular structure is stabilized by a significant intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the amino group, with an O···N distance measured at approximately 2.589(2) Å. smolecule.com This interaction plays a crucial role in dictating the molecular conformation and influences the crystal packing. The aromatic ring system is largely planar. smolecule.com SCXRD is the gold standard for obtaining such detailed structural data, providing unequivocal proof of molecular geometry and intermolecular interactions like hydrogen bonding. mdpi.com

Table 4: Single Crystal Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| a (Å) | 13.235(1) | smolecule.com |

| b (Å) | 8.470(1) | smolecule.com |

| c (Å) | 12.012(1) | smolecule.com |

| β (°) | 112.85(1) | smolecule.com |

| Volume (ų) | 1240.86(13) | smolecule.com |

| Z (Molecules/Unit Cell) | 4 | smolecule.com |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction is a fundamental technique used to analyze bulk crystalline materials. It serves as a fingerprint for a specific crystalline phase, and the resulting diffraction pattern can be compared to a pattern calculated from SCXRD data to confirm the phase identity and purity of a synthesized batch. researchgate.net

PXRD is also the primary tool for investigating polymorphism, which is the ability of a compound to exist in two or more different crystal structures. americanpharmaceuticalreview.com Different polymorphs of a substance can exhibit distinct physical properties. americanpharmaceuticalreview.com While no polymorphs of this compound have been reported in the reviewed literature, PXRD would be the essential technique for their discovery and characterization. americanpharmaceuticalreview.comscielo.br The method is crucial during pharmaceutical development to monitor for any changes in crystalline form that might occur under stress conditions or during formulation processes. americanpharmaceuticalreview.com

Thermal Analysis Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical and chemical properties of a substance as a function of temperature.

For this compound, the reported melting point is in the range of 139-140°C. smolecule.com A DSC experiment would confirm this, showing a sharp endothermic peak corresponding to the enthalpy of fusion at the melting temperature. rsc.org DSC is also instrumental in identifying polymorphic transitions, which would appear as separate thermal events. americanpharmaceuticalreview.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound. A TGA experiment heats the sample at a constant rate in a controlled atmosphere and measures the change in mass. rsc.org For this compound, the TGA curve would show a stable mass up to a certain temperature, after which a decrease in mass would signify the onset of thermal decomposition. Studies on related phenolic compounds show that decomposition can occur over a wide temperature range. researchgate.net

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak around 139-140°C. | Confirmation of melting point; determination of enthalpy of fusion; detection of potential polymorphic transitions. rsc.orgsmolecule.com |

| Thermogravimetric Analysis (TGA) | Stable mass until an onset temperature, followed by mass loss. | Determination of thermal stability and decomposition temperature range. rsc.orgresearchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a key thermal transition is its melting point. Research has indicated that this compound has a distinct melting point in the range of 139-140°C. smolecule.com This sharp melting point suggests a crystalline structure. In a DSC thermogram, this event would be represented by a sharp endothermic peak at this temperature, indicating the absorption of heat required for the phase change from solid to liquid.

In comparison, the thermal behavior of its derivatives can vary based on their molecular structure. For instance, a study on Methyl 2-(3-amino-4-methoxyphenoxy)acetate, a derivative of this compound, revealed that the free base form does not show a distinct melting transition, which suggests an amorphous character or low crystallinity. smolecule.com However, its hydrochloride salt exhibits improved thermal properties, with a melting point range of 138-147°C, which occurs with decomposition. smolecule.com

The thermal properties of Schiff base derivatives of related aminophenols have also been investigated. For example, Schiff bases derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with various aminophenols are reported to be solids with sharp melting points, indicating their purity. iieta.org

Table 1: DSC Data for this compound and a Derivative

| Compound Name | Thermal Transition | Temperature Range (°C) | Notes |

| This compound | Melting Point | 139-140 | Indicates a crystalline solid. smolecule.com |

| Methyl 2-(3-amino-4-methoxyphenoxy)acetate | Melting Point | No distinct transition | Suggests amorphous character in free base form. smolecule.com |

| Methyl 2-(3-amino-4-methoxyphenoxy)acetate HCl | Melting with Decomposition | 138-147 | Improved thermal properties in salt form. smolecule.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

While specific TGA data for this compound is not extensively detailed in the available literature, its derivatives have been the subject of thermal analysis. For Methyl 2-(3-amino-4-methoxyphenoxy)acetate, TGA reveals moderate thermal stability, with the onset of decomposition occurring at approximately 200-250°C. smolecule.com An initial mass loss is observed starting around 180°C, which is attributed to the removal of moisture and other volatile impurities. smolecule.com The major decomposition phase for this derivative takes place between 250-350°C. smolecule.com This decomposition involves the breakdown of the ester and ether linkages, as well as the degradation of the aromatic ring. smolecule.com

Studies on Schiff base derivatives of aminophenols have also utilized TGA to assess their thermal stability. Three Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and ortho-, meta-, and para-aminophenol were found to be thermally stable up to 210°C. iieta.org Similarly, a TGA study of Schiff bases derived from 3-hydroxy-4-methoxybenzaldehyde showed that the compounds were thermally stable up to 500-505 K (227-232 °C). rsc.org The thermal stability of metal complexes of a Schiff base derived from 3-hydroxy-4-methoxy benzaldehyde has also been characterized by stepwise decomposition observed in TGA curves. researchgate.net

The antioxidant properties of this compound have led to its use in polymer science, where it can be polymerized to create polymers with enhanced thermal stability. smolecule.com

Table 2: TGA Data for Derivatives of Aminophenols

| Compound/Derivative Type | Onset of Decomposition (°C) | Key Decomposition Stages | Notes |

| Methyl 2-(3-amino-4-methoxyphenoxy)acetate | ~200-250 | Initial mass loss at ~180°C, major decomposition at 250-350°C. smolecule.com | Decomposition involves ester and ether cleavage. smolecule.com |

| Schiff Bases from 2-hydroxy-3-methoxybenzaldehyde and aminophenols | Stable up to 210 | - | Demonstrates good thermal stability. iieta.org |

| Schiff Bases from 3-hydroxy-4-methoxybenzaldehyde | Stable up to 227-232 | - | Shows significant thermal stability. rsc.org |

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Methoxyphenol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to explore the relationship between the electronic structure and geometric properties of molecules. sci-hub.se Methods like the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are effective for obtaining accurate theoretical data that shows strong agreement with experimental findings. sci-hub.se

The first step in a computational analysis is typically geometry optimization, a process where the molecule's most stable three-dimensional conformation (its minimum energy state) is determined. researchgate.net For 3-Amino-4-methoxyphenol, DFT calculations are used to predict key structural parameters. These calculations provide a detailed picture of the molecule's architecture in the gaseous phase, which can be compared with experimental data from X-ray crystallography. jcsp.org.pk

DFT calculations reveal that the phenyl ring of this compound is largely planar, with the amino, methoxy (B1213986), and hydroxyl substituents attached. The precise bond lengths and angles determined by these calculations are crucial for understanding the molecule's steric and electronic properties. The electronic structure calculations also map the distribution of electrons, with a notable molecular electrostatic potential (MEP) surface that reveals regions of high electron density around the electronegative oxygen and nitrogen atoms, indicating their nucleophilic character. smolecule.com The amino nitrogen typically exhibits the highest electron density, followed by the phenolic oxygen and then the methoxy oxygen. smolecule.com

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.37 Å | |

| C-N (amino) | ~1.38 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-O (phenol) | ~120° | |

| C-C-N (amino) | ~120° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. smolecule.comresearchgate.net

For this compound, DFT calculations place the HOMO energy at approximately -7.34 eV and the LUMO energy at around -1.82 eV. smolecule.com This results in a significant energy gap of 5.52 eV, indicating that the molecule possesses considerable electronic stability. smolecule.com FMO analysis shows the HOMO is primarily localized on the electron-rich amino group and the aromatic ring, while the LUMO is distributed across the entire aromatic system. smolecule.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Significance |

| EHOMO | -7.34 smolecule.com | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.82 smolecule.com | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.52 | Indicates high electronic stability and low reactivity. smolecule.comresearchgate.net |

DFT calculations are instrumental in predicting the most probable sites for chemical reactions. The Molecular Electrostatic Potential (MEP) surface is a key tool for this, visualizing the charge distribution on the molecule. For this compound, the MEP map shows negative potential (red and yellow regions) concentrated around the nitrogen and oxygen atoms, confirming them as the primary sites for electrophilic attack. smolecule.com

Global reactivity descriptors derived from HOMO-LUMO energies, such as the electronic chemical potential (μ), further quantify reactivity. Chemical potential indicates the tendency of electrons to escape from a system. researchgate.net In a reaction, electrons will flow from a site of high chemical potential to a site of low chemical potential. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions)

To gain a more nuanced understanding of reactivity, a range of quantum chemical descriptors can be calculated. These include global descriptors like chemical hardness (η), softness (σ), and electronegativity (χ), which are derived from the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). researchgate.netresearchgate.net

For a more detailed, atom-specific perspective, local reactivity descriptors such as Fukui functions are employed. sci-hub.se The Fukui function, f(r), identifies which atoms within a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). eurjchem.com This analysis allows for a precise ranking of reactive sites, corroborating the qualitative predictions from MEP maps and FMO analysis. sci-hub.seeurjchem.com For this compound, Fukui analysis would further pinpoint the amino and hydroxyl groups as key centers for reactivity.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (using Koopmans' Theorem) | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; high hardness correlates with a large HOMO-LUMO gap. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Global Softness (σ) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. researchgate.net |

| Fukui Function (f(r)) | Varies (f+, f-, f0) | Identifies the most reactive sites within the molecule for different types of attack. harbinengineeringjournal.com |

Intermolecular Interaction Analysis

In the solid state, the properties of a compound are governed by how its molecules pack together in the crystal lattice. This packing is dictated by a network of intermolecular interactions.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. jcsp.org.pkiucr.org The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de), highlighting close intermolecular contacts with red spots. iucr.org

For a molecule like this compound, with its hydroxyl, amino, and methoxy groups, the fingerprint plot would be dominated by several key interactions. Strong O-H···N or O-H···O hydrogen bonds would be expected, appearing as sharp spikes in the plot. Other significant contacts would include H···H, C···H/H···C, and O···H/H···O interactions, which collectively stabilize the crystal structure. iucr.orgbohrium.com

Table 4: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Note: Percentages are illustrative, based on analyses of similar functionalized phenolic compounds.)

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules; typically the largest single contribution. bohrium.com | ~40-50% |

| O···H / H···O | Represents hydrogen bonding involving the hydroxyl and methoxy oxygen atoms. iucr.orgbohrium.com | ~20-30% |

| C···H / H···C | Weaker interactions involving the aromatic ring hydrogen and carbon atoms. iucr.orgbohrium.com | ~15-25% |

| C···C | Represents π-π stacking interactions between aromatic rings. iucr.org | ~2-5% |

| N···H / H···N | Represents hydrogen bonding involving the amino group. iucr.org | ~5-10% |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are fundamental to the stability and reactivity of a molecule. For this compound, NBO analysis reveals significant electronic interactions that govern its structure and properties.

Computational studies on this compound have identified specific, significant charge transfer interactions. A notable interaction is the lone pair transition from the oxygen atom of the methoxy group to an antibonding orbital associated with the amino group's N-H bond. This intramolecular hydrogen bonding is a critical feature of the molecule's conformation. researchgate.net Furthermore, extensive π-electron delocalization within the aromatic system contributes significantly to the molecule's electronic stability. researchgate.net

Key findings from NBO analysis of this compound are summarized in the table below.

Table 1: Key NBO Interactions in this compound Stabilization energies (E(2)) calculated for significant donor-acceptor orbital interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) | Significance |

| LP (O16) | σ* (N13-H15) | Lone Pair → Antibonding Sigma | 1.25 researchgate.net | Confirms intramolecular hydrogen bonding |

| π (C-C) | π* (C-C) | Pi → Antibonding Pi | 15.2 - 28.6 researchgate.net | Aromatic system π-delocalization |

These NBO findings illustrate that the stability of this compound is not merely a result of its covalent bond framework but is significantly enhanced by a network of electron delocalization. The intramolecular hydrogen bond between the methoxy oxygen and an amino hydrogen, quantified by the NBO method, and the robust π-conjugation are defining electronic features of the compound. researchgate.net

Reaction Pathway Simulations and Mechanistic Insights

While comprehensive reaction pathway simulations with detailed transition state analyses for this compound are not extensively documented in the literature, computational studies on related phenolic compounds provide significant mechanistic insights into its expected reactivity. The primary reactions involving this compound include its synthesis via nitro-group reduction, oxidation, and enzymatic polymerization.

Synthesis: The most common synthesis route for this compound is the chemical reduction of 3-nitro-4-methoxyphenol. smolecule.com This transformation is a well-understood reaction class. A computational simulation would typically model the interaction of the nitro group with the catalyst surface (e.g., Palladium on carbon) and the stepwise addition of hydrogen atoms, calculating the energy barriers for each step to determine the rate-limiting step and optimize reaction conditions.

Oxidation and Polymerization: this compound is utilized in the enzymatic synthesis of polymers with antioxidant properties, a process often catalyzed by peroxidase or laccase enzymes. smolecule.commdpi.com The proposed mechanism for such reactions involves the initial oxidation of the phenolic hydroxyl group to form a phenoxy radical. mdpi.com This radical intermediate is a key species whose stability and subsequent reaction pathways can be modeled computationally.

Density Functional Theory (DFT) studies on the oxidation of similar phenolic structures, such as those found in lignin, reveal that the reaction mechanism is highly dependent on the substituents on the benzene (B151609) ring. mdpi.com For this compound, a reaction pathway simulation would likely investigate two competing mechanisms:

Hydrogen Atom Transfer (HAT): The direct abstraction of the hydrogen atom from the phenolic hydroxyl group.

Proton-Coupled Electron Transfer (PCET): A stepwise or concerted transfer of a proton and an electron. Studies on 4-aminophenol (B1666318) suggest that the PCET mechanism can be highly efficient. arcjournals.org

Once the phenoxy radical is formed, computational models can simulate its subsequent coupling with another radical to form a dimer, which then propagates to form a polymer. These simulations would elucidate the regioselectivity of the coupling (i.e., C-C vs. C-O coupling) and the energetics of polymer chain growth. mdpi.com

Potential Reactions for Simulation: The functional groups of this compound suggest several other reactions that are candidates for detailed mechanistic investigation through computational modeling.

Table 2: Potential Reaction Pathways of this compound for Computational Study

| Reaction Type | Reagents/Conditions | Mechanistic Question for Simulation |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Transition state energies for quinone formation. |

| Polymerization | Peroxidase/Laccase, H₂O₂ | Energy profile of phenoxy radical formation and subsequent C-C/C-O coupling. smolecule.commdpi.com |

| Diazotization | NaNO₂, HCl | Stability and reactivity of the corresponding diazonium salt intermediate. |

| Schiff Base Formation | Aldehydes/Ketones | Energy barrier for the condensation reaction and stability of the resulting imine. hilarispublisher.comresearchgate.net |

Electrochemical Behavior and Applications in Electrochemistry Research

Voltammetric Studies of 3-Amino-4-methoxyphenol and Related Phenolic Systems

Voltammetric techniques are crucial for elucidating the redox behavior of electroactive species. For phenolic compounds, these studies provide insight into oxidation potentials, reaction reversibility, and the kinetics of electron transfer.

Cyclic voltammetry (CV) is a primary tool for characterizing the electrochemical properties of phenolic systems. The electrochemical oxidation of aminophenols is known to be pH-dependent, with oxidation potentials shifting to more cathodic values as the pH increases. researchgate.net For 3-aminophenol (B1664112), electropolymerization on a graphite (B72142) electrode surface can occur through the oxidation of its amine group, leading to the formation of conducting polymeric films, particularly under acidic conditions. researchgate.net

The electrochemical behavior of methoxyphenol isomers has also been investigated. For instance, the anodic oxidation of o-methoxyphenol in aqueous solutions on a gold electrode shows an oxidation peak, the intensity of which is dependent on the monomer concentration. researchgate.net This process involves the formation of phenoxy radicals stabilized by the electron-donating methoxy (B1213986) group, which can then lead to polymerization. researchgate.net Similarly, 4-methoxyphenol (B1676288) is often used as a model compound in electropolymerization studies and is typically considered a non-blocking compound that does not readily cause electrode deactivation, especially at lower concentrations in organic solvents. mdpi.com

The CV of a mixture of o-methoxyphenol and pyrrole (B145914) shows an anodic oxidation peak at 720 mV vs SCE, which is lower than the individual peaks for pyrrole (900 mV) and o-methoxyphenol (1080 mV), suggesting a copolymerization process. ijbio.com This anodic peak is attributed to the removal of an electron from the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. ijbio.com

Table 1: Comparative Anodic Peak Potentials of Phenolic Compounds from Cyclic Voltammetry

| Compound | Electrode | Medium | Anodic Peak Potential (Epa) | Reference |

|---|---|---|---|---|

| o-Methoxyphenol | Gold | 0.1 M H2SO4 | ~0.9 V vs. SCE | researchgate.net |

| o-Methoxyphenol | Platinum | 0.3 M H2SO4 | 1080 mV vs. SCE | ijbio.com |

| Pyrrole | Platinum | 0.3 M H2SO4 | 900 mV vs. SCE | ijbio.com |

This table is generated based on data from different studies and serves for comparative purposes. Experimental conditions may vary.

Potentiodynamic polarization (PDP) is a technique extensively used to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. researchgate.net In this context, phenolic compounds and their derivatives, particularly Schiff bases formed from aminophenols or methoxyphenols, have been evaluated as corrosion inhibitors for materials like carbon steel in acidic media. nih.govbohrium.com PDP curves reveal that such compounds can act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govbohrium.com The inhibition efficiency of these compounds generally increases with their concentration. nih.govbohrium.com For example, a Schiff base derived from 4-methoxyphenol demonstrated significant corrosion inhibition for stainless steel in a hydrochloric acid solution. researchgate.net The adsorption of these inhibitor molecules onto the metal surface, which follows isotherms like the Langmuir model, is responsible for blocking active corrosion sites. nih.govbohrium.com

Mechanisms of Anodic Oxidation and Electropolymerization

The oxidation of aminophenols can proceed through the amino group, which is often more easily oxidized than the hydroxyl group. researchgate.net Electropolymerization of 3-aminophenol is proposed to occur via the -NH2 group, leading to the formation of conductive polymer films. researchgate.net

The electropolymerization of phenolic compounds is a widely studied method for modifying electrode surfaces. The formation of a polymer film is often evidenced by the change in the cyclic voltammogram over successive scans. For many phenols, a decrease in the peak current is observed with each cycle, indicating the formation of an insulating or passivating layer that hinders the diffusion of the monomer to the electrode surface. researchgate.netmdpi.com

In the case of o-methoxyphenol, electropolymerization on gold and carbon steel electrodes has been shown to form a stable, adherent polymer film. researchgate.net The electron-donating effect of the methoxy group helps to stabilize the phenoxy radical intermediate, facilitating polymerization. researchgate.net However, the growth of these films can be self-limiting as the polymer formed is often non-conducting. researchgate.net The morphology and electrical properties of these films are highly dependent on the electropolymerization conditions, such as pH, monomer concentration, and the potential range scanned. researchgate.netresearchgate.net For example, poly(3-aminophenol) films prepared in acidic media show higher electron transfer efficiency compared to those formed in basic media. researchgate.net

Electrode passivation, or fouling, is a common challenge during the electrochemical oxidation of phenols, where the electrode surface becomes coated with an insulating layer of polymer or oxidation byproducts, leading to a loss of activity. researchgate.netmdpi.com Several strategies can be employed to mitigate this issue:

Control of Monomer Concentration: At high concentrations, the rate of formation of oxidation intermediates that adsorb onto the electrode increases, leading to faster passivation. researchgate.net Using an optimal, often lower, monomer concentration can favor the formation of soluble products over a passivating film. researchgate.net

Selection of Solvent: The choice of solvent can significantly influence electrode fouling. In organic solvents, particularly with para-substituted phenols like 4-methoxyphenol, electrode passivation is often less severe compared to aqueous environments. mdpi.com Solvents like acetic acid and ethyl acetate (B1210297) have been shown to have good solvation properties for the oligomers formed during the electro-oxidation of 4-methoxyphenol, minimizing fouling. mdpi.com

Optimization of Electrochemical Parameters: Controlling the potential scan rate and the upper potential limit is crucial. researchgate.net Scanning to excessively high potentials can lead to over-oxidation and degradation of the formed polymer, contributing to passivation. researchgate.net

Alternating Current Electrolysis: A less common but effective technique is the use of alternating current (AC) or switching the polarity of the electrodes during the reaction. acs.org This can prevent the build-up of passivating layers on the electrode surface, thereby increasing the electrode's lifetime and efficiency. acs.org

Influence of Electrolyte Systems and Solvent Mixtures on Electrochemical Response

The electrochemical response of phenolic compounds is highly sensitive to the composition of the electrolyte and solvent system.

The solvent plays a critical role in the electropolymerization process. A study comparing acetic acid and ethyl acetate for the electropolymerization of 4-methoxyphenol revealed notable differences in the shapes of the voltammetric curves and the onset potentials of the plateaus. mdpi.com The composition of solvent mixtures, such as varying the volume ratio of acetic acid and ethyl acetate, also demonstrated a direct effect on the resulting plateau currents. mdpi.com Furthermore, the addition of isopropyl alcohol to aqueous solutions has been shown to cause modest changes in peak size and position in the cyclic voltammograms of phenols and anilines. rsc.org

The supporting electrolyte is another key component. The choice between common electrolytes like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) and tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) can be significant, as the latter can sometimes lead to side reactions like fluorination of the organic compounds. mdpi.com The pH of the electrolyte solution is also a critical factor, especially in aqueous systems. For 3-aminophenol, the pH affects the molecular structure of the monomer and, consequently, the electronic and morphological properties of the resulting polymer film. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including the characterization of electrode-solution interfaces. pineresearch.com This method involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent opposition to the alternating current, provides detailed information about the kinetic and transport processes occurring at the interface. pineresearch.com

In the context of this compound, EIS is particularly valuable for characterizing the interface of electrodes modified with its electropolymerized form, poly(this compound). The electropolymerization of aminophenols often results in the formation of thin, non-conducting, and adherent polymeric films on the electrode surface. nih.govresearchgate.net These films alter the electrochemical behavior of the bare electrode, and EIS can quantify these changes.

The analysis of an EIS experiment is typically done by fitting the experimental data to an equivalent electrical circuit model. acs.org Each element in the circuit corresponds to a specific physical or chemical process at the interface. For an electrode modified with a poly(this compound) film, a common equivalent circuit would include elements representing:

Solution Resistance (R_s): The resistance of the bulk electrolyte solution.

Charge Transfer Resistance (R_ct): Related to the kinetics of the electron transfer process of a redox probe (like a ferrocyanide/ferricyanide couple) at the electrode surface. A higher R_ct indicates a more insulating layer that hinders electron transfer. acs.org

Double-Layer Capacitance (C_dl): Represents the capacitance at the electrode-electrolyte interface. The formation of a polymer film typically changes this value. pineresearch.com

Film Capacitance (C_f) and Resistance (R_f): These elements model the dielectric properties and ionic resistance of the polymer film itself.

By analyzing the changes in these parameters, researchers can characterize the properties of the poly(this compound) film, such as its thickness, porosity, and insulating properties. For example, the self-limiting growth of non-conducting films from monomers like 3-aminophenol can be monitored and characterized using EIS. researchgate.net Studies on related Schiff bases have also employed EIS to evaluate the properties of molecular layers adsorbed on metal surfaces, demonstrating the technique's utility in characterizing interfacial phenomena. researchgate.netrsc.org

| EIS Parameter | Physical/Chemical Process Represented | Typical Change upon Film Formation |

| Rs | Resistance of the bulk electrolyte | Unchanged |

| Rct | Resistance to electron transfer at the electrode surface | Increases significantly |

| Cdl | Capacitance of the electrochemical double layer | Decreases |

| Cf | Capacitance of the polymer film | Dependent on film thickness and dielectric properties |

| Rf | Resistance of the polymer film | Dependent on film porosity and ionic conductivity |

Table 1: Common parameters obtained from EIS analysis of a polymer-modified electrode and their typical behavior.

Development of Electrochemical Sensors for Phenolic Compounds

The detection of phenolic compounds is of significant interest due to their widespread presence as industrial pollutants and their roles in biological systems. researchgate.net Electrochemical sensors offer a promising approach for this purpose due to their high sensitivity, rapid response, low cost, and potential for miniaturization. nih.govresearchgate.net this compound, and its close structural relatives like 3-methoxyphenol (B1666288), have been the focus of research in the development of such sensors, either as the target analyte or as a component in the sensor's recognition layer.

The general principle behind these sensors involves modifying an electrode surface to enhance its selectivity and sensitivity towards a target phenolic compound. The modification often involves creating a polymer film or using nanocomposites that can catalyze the oxidation of the phenol (B47542) or facilitate its preconcentration at the electrode surface.

A significant body of research exists on sensors for 3-methoxyphenol (3-MP), a compound structurally similar to this compound. For instance, sensors have been fabricated using iron oxide-decorated carbon nanotube nanocomposites (Fe₃O₄.CNT NCs). nih.govplos.orgsemanticscholar.org In one such study, a glassy carbon electrode (GCE) modified with Fe₃O₄.CNT NCs demonstrated high selectivity and sensitivity for 3-MP. The sensor operated via an I-V (current-voltage) method, where the current response was a function of the 3-MP concentration. plos.org This sensor exhibited a very wide linear dynamic range from 90.0 pM to 90.0 mM and a remarkably low detection limit of 1.0 pM. plos.orgsemanticscholar.org Another sensor developed for 3-methoxyphenol detection utilized silver(I) oxide/antimony(III) oxide nanoparticles (Ag₂O/Sb₂O₃ NPs) and achieved an even lower detection limit of 0.08 pM. rsc.org

The electropolymerization of phenolic compounds is a common strategy for creating the sensitive layer of a sensor. nih.gov For example, a biosensor for various phenol derivatives, including the related 4-methoxyphenol, was developed by entrapping horseradish peroxidase in a composite film of polyvinylferrocene and polypyrrole on a glassy carbon electrode. This sensor detected 4-methoxyphenol with a detection limit of 0.79 µM. nih.gov While insulating films are often formed from phenol polymerization, combining these polymers with conductive nanomaterials can enhance the sensor's performance by improving the conductivity and surface area of the sensitive layer. mdpi.com

The table below summarizes the performance of several electrochemical sensors developed for the detection of 3-methoxyphenol and other related phenolic compounds, highlighting the different materials and methods used.

| Electrode Modification Material | Target Analyte | Detection Method | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Reference |

| Fe₃O₄.CNT NCs / GCE | 3-Methoxyphenol | I-V Method | 90.0 pM - 90.0 mM | 1.0 pM | plos.orgsemanticscholar.org |

| Ag₂O/Sb₂O₃ NPs / GCE | 3-Methoxyphenol | I-V Method | 0.09 nM - 0.9 mM | 0.08 pM | rsc.org |

| HRP / PVF / PPy / GCE | 4-Methoxyphenol | Amperometry | Not Specified | 0.79 µM | nih.gov |

| NiS₂-CNT NCs / GCE | 4-Methoxyphenol | I-V Method | 0.1 nM - 10.0 mM | 30.0 pM | researchgate.net |

| Poly(eugenol) / Graphite Electrode | Hydroquinone (B1673460) | Cyclic Voltammetry | 1.42–101.07 µM & 136.67–480.50 µM | 1.44 µM | mdpi.com |

Table 2: Performance characteristics of various electrochemical sensors for 3-methoxyphenol and other phenolic compounds.

Advanced Research Applications and Methodological Contributions

Role as a Key Intermediate in Specialized Organic Synthesis

3-Amino-4-methoxyphenol is a versatile intermediate in organic synthesis, valued for its dual reactivity stemming from the amino and hydroxyl functional groups. This allows it to serve as a foundational building block for more complex molecules. smolecule.com Its applications are particularly noted in the synthesis of precursors for advanced materials. smolecule.com

Development of Advanced Materials Precursors (e.g., for functional polymers or dyes in research)

The unique structure of this compound makes it a valuable precursor for creating functional polymers and specialized dyes.

Functional Polymers:

Research has demonstrated the use of this compound in the enzymatic synthesis of functional polymers. smolecule.com This method is considered an environmentally friendly approach to polymerization. smolecule.com

Methodology : The polymerization is often catalyzed by enzymes such as peroxidase and lipase (B570770) in aqueous systems. smolecule.com This green chemistry approach avoids the harsh conditions and potentially hazardous reagents associated with traditional chemical synthesis. smolecule.com

Findings : The resulting polymers exhibit notable properties, including significant antioxidant activity and enhanced stability. smolecule.com These characteristics make them promising candidates for various biological applications. smolecule.com Furthermore, this compound serves as a building block for m-aryloxy phenols, which are precursors to materials like plastics and adhesives, improving their thermal stability and flame resistance. smolecule.com

Research Dyes:

The compound is a known component in the formulation of dyes, particularly in oxidative hair dyes where it functions as a coupler. smolecule.com Its role is to react with a developer substance to form the final color. Beyond cosmetics, it is also a precursor for trisazo dyes, which have been investigated for their antimicrobial properties. smolecule.com The synthesis involves the coupling of diazonium ions with phenolic compounds. smolecule.com While detailed studies on trisazo dyes have sometimes utilized more complex amino-thieno derivatives, the fundamental chemistry highlights the potential of aminophenols like this compound in creating polyazo compounds. nih.govnih.govresearchgate.net

| Application Area | Synthesis Method | Key Findings |

| Functional Polymers | Enzyme-catalyzed polymerization (e.g., peroxidase, lipase) | Produces polymers with high antioxidant activity and stability for biological use. smolecule.com |

| Advanced Materials | Nucleophilic aromatic substitutions, metal-catalyzed cross-coupling | Creates m-aryloxy phenol (B47542) precursors for plastics and coatings with improved thermal and flame resistance. smolecule.com |

| Research Dyes | Diazonium ion coupling | Acts as a precursor for trisazo dyes investigated for antimicrobial activity. smolecule.com |

| Commercial Dyes | Oxidative coupling | Used as a coupler component in oxidative hair dye formulations to enhance color stability. smolecule.com |

Investigation in Catalytic Chemistry

Design and Synthesis of Ligands for Metal Complexation (e.g., Schiff Base Ligands)

While the formation of Schiff base ligands is a common application for aminophenols, specific literature detailing the synthesis of such ligands directly from this compound is scarce. Studies in this area frequently describe reactions using related compounds. For instance, Schiff bases with a methoxyphenol component have been synthesized by condensing aldehydes like 5-hydroxy-2-methoxybenzaldehyde (B1581619) or 2-hydroxy-3-methoxybenzaldehyde (B140153) with various amines, such as aminothiazoles or 3-aminophenol (B1664112), respectively. researchgate.nethilarispublisher.comscispace.comasianpubs.orgresearchgate.net

Evaluation of Metal Complexes in Catalytic Reactions (e.g., polymerization, oxidation)

Consistent with the lack of documented ligands derived from this compound, there is a corresponding absence of studies evaluating their specific metal complexes in catalytic reactions. Research into the catalytic activity of methoxyphenol-containing complexes often involves more elaborate ligand structures, such as a binuclear cobalt complex of 2,6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol, which has been studied for visible-light-driven CO2 reduction. nih.gov

Methodological Research in Environmental Chemistry

No significant research was found that utilizes this compound for methodological research in environmental chemistry. Available studies in this field tend to focus on the environmental detection of its parent compound, 3-methoxyphenol (B1666288). plos.org

Studies on Degradation Pathways of Phenolic Compounds (relevant to environmental fate studies)

The environmental fate of phenolic compounds like this compound is of significant interest due to their potential persistence and toxicity. The degradation of these compounds can occur through various biotic and abiotic pathways, influenced by environmental conditions and the specific chemical structure of the compound.

The substitution pattern on the phenolic ring significantly influences the compound's recalcitrance and toxicity. Generally, a higher degree of substitution on the phenolic ring leads to greater resistance to degradation. oup.com The presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring of this compound will dictate its reactivity and subsequent degradation pathways.

Studies on substituted phenols have shown that these compounds can undergo biotransformation. For instance, monosubstituted nitrophenols can be transformed into their corresponding aminophenols under anaerobic conditions. oup.com While specific microbial degradation studies on this compound are not extensively documented, research on related compounds provides insights. For example, the degradation of paracetamol in soil has been shown to proceed through intermediates like 4-methoxyphenol (B1676288). nih.govresearchgate.net This suggests that the methoxy group can be a site of metabolic activity.

The degradation of phenolic compounds is often initiated by hydroxylation, catalyzed by enzymes like cytochrome P-450. nih.gov For this compound, this could lead to the formation of various hydroxylated intermediates. The subsequent steps could involve ring cleavage to form aliphatic intermediates. nih.gov The amino group can also be a target for transformation, potentially leading to deamination.

The table below summarizes the degradation of related phenolic compounds, offering potential analogous pathways for this compound.

| Compound | Degradation Process | Key Intermediates | Environmental Conditions |

| p-Aminophenol | Hydrolysis | Hydroquinone (B1673460), p-Benzoquinone, CO2 | Aqueous acid medium ua.es |

| Paracetamol | Methylation, Oxygenation | 4-Methoxyphenol, 1,4-Dimethoxybenzene, 3-Hydroxyacetaminophen | Soil microorganisms nih.govresearchgate.netnih.gov |

| Monosubstituted Nitrophenols | Biotransformation | Corresponding Aminophenols | Anaerobic oup.com |

Electrochemical Degradation Research for Contaminant Remediation

Electrochemical oxidation (EO) presents a promising technology for the remediation of water contaminated with refractory organic pollutants like phenolic compounds. ustb.edu.cn This method relies on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize organic molecules, ideally leading to their complete mineralization to CO2 and water. researchgate.net